molecular formula C20H24N4O3S B2506327 Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate CAS No. 862807-83-8

Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2506327
CAS No.: 862807-83-8
M. Wt: 400.5
InChI Key: AZGHKGZODODQFW-UHFFFAOYSA-N
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Description

Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core linked to a 4-methoxyphenyl group and a piperidine carboxylate ester. This structure combines pharmacologically relevant motifs: the thiazolo[2,3-c][1,2,4]triazole system may confer metabolic stability and binding affinity, while the 4-methoxyphenyl and piperidine moieties likely modulate electronic properties and solubility. Such hybrids are often explored for antimicrobial, antifungal, or central nervous system (CNS) activities due to their ability to interact with diverse biological targets .

Properties

IUPAC Name

ethyl 1-[[3-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-3-27-19(25)15-8-10-23(11-9-15)12-17-13-24-18(21-22-20(24)28-17)14-4-6-16(26-2)7-5-14/h4-7,13,15H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGHKGZODODQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions including the formation of thiazolo[2,3-c][1,2,4]triazole derivatives through condensation reactions. These reactions often utilize various reagents and conditions to achieve the desired structural modifications.

Key Steps in Synthesis

  • Formation of Thiazole and Triazole Rings : The initial step involves the condensation of thiazole and triazole precursors under acidic or basic conditions.
  • Piperidine Derivatization : The piperidine moiety is introduced via alkylation or acylation methods involving ethyl bromoacetate.
  • Final Esterification : The final step involves the esterification of the carboxylic acid group to yield the ethyl ester form.

Biological Activity

The biological activity of this compound has been explored in various studies highlighting its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anticancer Activity

Research indicates that compounds containing the thiazolo[2,3-c][1,2,4]triazole structure exhibit significant anticancer properties. For example:

  • Mechanism of Action : Studies have shown that these compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation (e.g., Bcl-2 family proteins) and enhancing caspase activity which leads to programmed cell death .
  • Cell Lines Tested : In vitro studies demonstrated efficacy against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of TNF-alpha and IL-6 in cellular models .
  • Analgesic Properties : In vivo studies indicated a significant reduction in pain response in animal models when treated with this compound .

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity:

  • Bacterial Strains Tested : It has shown effectiveness against Gram-positive and Gram-negative bacteria including E. coli and Staphylococcus aureus .

Data Summary

Biological ActivityMechanismCell Lines / PathogensReference
AnticancerInduces apoptosis via caspase activationMDA-MB-231, A549 ,
Anti-inflammatoryReduces cytokine levels (TNF-alpha, IL-6)Animal models
AntimicrobialBroad-spectrum activity against bacteriaE. coli, S. aureus

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy :
    • In a study involving MDA-MB-231 cells treated with the compound, researchers observed a significant decrease in cell viability correlated with increased apoptosis markers such as cleaved PARP and caspase activation .
  • Study on Anti-inflammatory Effects :
    • An animal model study demonstrated that administration of the compound resulted in reduced paw edema in rats induced by carrageenan injection, suggesting its potential for treating inflammatory conditions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate typically involves multi-step reactions that include the formation of thiazolo[2,3-c][1,2,4]triazole derivatives. Various methods such as refluxing with acid catalysis and microwave irradiation have been employed to optimize yields and purity. Characterization techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .

Antimicrobial Properties

Research indicates that thiazolo[2,3-c][1,2,4]triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. This compound has shown promising results in inhibiting bacterial growth and has been tested against various strains including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated its efficacy comparable to conventional antibiotics .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have indicated that certain derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and H157 (lung carcinoma). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. The IC50 values reported for some derivatives suggest a strong potential for development as anticancer agents .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Screening

In a study published in Pharmaceutical Biology, researchers synthesized various thiazolo-triazole derivatives and screened them for antimicrobial activity. The compound demonstrated notable effectiveness against Candida albicans with an IC50 value significantly lower than that of standard antifungal agents like ketoconazole. This suggests its potential as a new antifungal treatment option .

Case Study 2: Anticancer Efficacy

A comprehensive study published in Molecules evaluated the anticancer properties of several thiazolo-triazole derivatives including this compound). The results indicated that the compound induced apoptosis in MCF-7 cells through caspase activation pathways. The study concluded that this compound could serve as a lead for further drug development aimed at breast cancer treatment .

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl carboxylate group undergoes hydrolysis to yield the corresponding carboxylic acid, enabling further derivatization:

Base-Catalyzed Hydrolysis

  • Reaction with NaOH or LiOH in aqueous THF/MeOH converts the ester to a carboxylic acid .

  • Example:
    Ethyl ester2M NaOH, THF/H₂OCarboxylic acid\text{Ethyl ester} \xrightarrow{\text{2M NaOH, THF/H₂O}} \text{Carboxylic acid}

Acid-Catalyzed Transesterification

  • In ethanol/H₂SO₄, the ethyl ester can be converted to methyl or benzyl esters .

Nucleophilic Substitution at Piperidine

The piperidine’s nitrogen participates in alkylation or acylation reactions:

Quaternization

  • Treatment with methyl iodide or benzyl bromide forms quaternary ammonium salts, enhancing water solubility .

Acylation

  • Reaction with acetyl chloride or sulfonyl chlorides introduces acyl/sulfonyl groups .

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:

Nitration

  • HNO₃/H₂SO₄ introduces a nitro group, which can be reduced to an amine for further functionalization .

Halogenation

  • Br₂/FeBr₃ or Cl₂/AlCl₃ yields brominated/chlorinated derivatives .

Heterocyclic Ring Modifications

Thiazole Ring Oxidation

  • H₂O₂ or mCPBA oxidizes the thiazole’s sulfur to sulfoxide or sulfone .

Triazole Alkylation

  • Alkyl halides or epoxides react at the triazole’s N-1 or N-2 positions under basic conditions .

Biological Activity-Driven Reactions

The compound’s adenosine A2A receptor antagonism suggests potential prodrug strategies:

Phosphate Prodrug Synthesis

  • Phosphorylation of the piperidine’s hydroxyl group (if present) enhances bioavailability.

Targeted Conjugates

  • Click chemistry (CuAAC) attaches targeting moieties (e.g., folate) via the triazole’s azide group .

Degradation Pathways

Photolytic Degradation

  • UV exposure cleaves the thiazole ring, forming sulfonic acid derivatives .

Hydrolytic Instability

  • Acidic conditions promote ester hydrolysis, while alkaline media degrade the triazole ring .

Comparative Reactivity Table

Reaction Site Reagents Product Application
Ethyl esterNaOH/H₂OCarboxylic acidProdrug synthesis
Piperidine NCH₃I/K₂CO₃Quaternary ammonium saltSolubility enhancement
4-Methoxyphenyl ringHNO₃/H₂SO₄Nitro derivativeIntermediate for amines
Thiazole SmCPBASulfoxide/sulfoneMetabolic stability

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight Key Substituents Reported Activity Evidence Source
Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate (Target) Not explicitly provided Not reported Thiazolo[2,3-c]triazole core, 4-methoxyphenyl, piperidine-4-carboxylate ethyl ester Inferred antifungal (structural analogy)
Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate C20H22Cl2N4O3S 469.4 Thiazolo[3,2-b]triazole core, 3,4-dichlorophenyl, hydroxyl group, methyl ester No explicit data; structural similarity suggests antimicrobial potential
N1-(2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide C21H19N5O3S 421.5 Thiazolo[3,2-b]triazole core, 4-methoxyphenyl, phenyloxalamide chain No explicit data; oxalamide may enhance CNS activity
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Variable (R = substituent) Variable Triazolo-thiadiazole core, pyrazole, 4-methoxyphenyl Antifungal (via 14-α-demethylase inhibition)

Key Structural and Functional Insights:

Core Heterocycle Variations: The target compound’s thiazolo[2,3-c][1,2,4]triazole core differs from the [3,2-b] or [3,4-b] fused systems in analogs .

Substituent Effects :

  • The 4-methoxyphenyl group is shared with ’s compound. Methoxy groups enhance lipophilicity and π-π stacking with aromatic residues in enzyme active sites, as seen in ’s docking studies with 14-α-demethylase .
  • The piperidine carboxylate ester in the target compound and ’s methyl ester may improve membrane permeability compared to ’s polar oxalamide chain .

Biological Implications: ’s compounds demonstrated antifungal activity via molecular docking with 14-α-demethylase (PDB: 3LD6). ’s dichlorophenyl substituent introduces electron-withdrawing effects, which could enhance electrophilic interactions absent in the target compound’s methoxyphenyl group .

Data Gaps :

  • Physical properties (e.g., melting point, solubility) and in vitro/in vivo activity data for the target compound are unavailable. Analogous compounds also lack comprehensive pharmacological profiles, highlighting the need for further experimental validation .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with condensation of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one using sodium hydride in toluene to form ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate . Subsequent cyclization with hydrazine hydrate yields pyrazole intermediates. Thiadiazole rings are formed via reaction with carboxylic acids in phosphorus oxychloride, followed by coupling with piperidine derivatives. Key steps require:

  • Temperature control : 80–100°C for cyclization .
  • Solvent optimization : Toluene for initial condensation, THF for coupling reactions .
  • Purification : Column chromatography (silica gel, dichloromethane/methanol gradients) ensures >95% purity .

Basic: Which spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Identify protons on the thiazolo-triazole core (δ 7.2–8.1 ppm for aromatic protons) and piperidine methyl groups (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N bonds (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 442.5) validate molecular weight .
  • Elemental Analysis : Carbon (55–60%), nitrogen (15–20%), and sulfur (6–8%) match theoretical values .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Structural variations : Substitutions on the R-group (e.g., methyl vs. phenyl) alter interactions with targets like 14-α-demethylase .
  • Assay conditions : Use standardized MIC (Minimum Inhibitory Concentration) protocols for antifungal activity to ensure reproducibility .
  • Docking studies : Compare binding poses in 3LD6 (PDB ID) using AutoDock Vina; adjust protonation states of triazole nitrogens to refine affinity predictions .

Advanced: What crystallographic methods validate the 3D structure?

Methodological Answer:

  • X-ray diffraction : Single-crystal analysis with SHELX (SHELXL for refinement) confirms bond lengths (C-N: 1.32–1.38 Å) and dihedral angles (thiazole-triazole plane: 5–10° deviation) .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in the piperidine ring .
  • Validation metrics : Ensure R-factor < 0.05 and electron density residuals < 0.3 e/ų .

Advanced: How to optimize reaction yields during scale-up?

Methodological Answer:

  • Catalyst screening : Replace LDA (lithium diisopropylamide) with milder bases (e.g., K₂CO₃) to reduce side reactions .
  • Solvent effects : Use aprotic solvents (e.g., DMF) for coupling steps to enhance nucleophilicity .
  • Reaction monitoring : In-situ FTIR tracks intermediate formation (e.g., disappearance of carbonyl peaks at 1700 cm⁻¹) .
  • Yield data : Pilot studies show 60–75% yield with THF vs. 45–50% in toluene .

Advanced: How to analyze SAR for bioactivity modulation?

Methodological Answer:

  • Substituent libraries : Synthesize derivatives with R = -CH₃, -Ph, -Cl and test against Candida albicans.
  • Activity trends : Methyl groups enhance antifungal activity (MIC: 2–4 µg/mL) vs. phenyl (MIC: 8–16 µg/mL) .
  • Computational modeling : Free energy perturbation (FEP) calculations quantify binding affinity changes with substituents .

Advanced: How to address low solubility in pharmacological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro assays; confirm stability via HPLC over 24h .
  • Prodrug strategies : Synthesize phosphate esters of the carboxylate group to enhance aqueous solubility (logP reduction from 3.2 to 1.8) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Advanced: How to validate metabolic stability in preclinical studies?

Methodological Answer:

  • Liver microsome assays : Incubate with human microsomes (1 mg/mL) and NADPH; monitor degradation via LC-MS/MS (t₁/₂ > 60 min indicates stability) .
  • Metabolite ID : Major metabolites include hydroxylation at the piperidine ring (m/z +16) and ester hydrolysis (free carboxylic acid, m/z -28) .
  • CYP inhibition : Test against CYP3A4/2D6 isoforms (IC₅₀ > 10 µM suggests low risk) .

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